molecular formula C5H5BrN2 B1282786 4-Bromo-1-vinyl-1H-pyrazole CAS No. 80308-80-1

4-Bromo-1-vinyl-1H-pyrazole

Cat. No. B1282786
CAS RN: 80308-80-1
M. Wt: 173.01 g/mol
InChI Key: XCFPSTHDQFDHPP-UHFFFAOYSA-N
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Description

4-Bromo-1-vinyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The presence of a bromine atom at the 4-position and a vinyl group at the 1-position distinguishes this compound from other pyrazoles and imparts unique chemical properties that can be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with bromine substituents, can be achieved through various methods. One approach involves the base-mediated domino reaction of vinyl malononitriles with 1,2-diaza-1,3-dienes to produce densely functionalized pyrazole systems, which includes the formation of new C-C and C-N bonds and fused heterocyclic rings . Another method for synthesizing substituted pyrazoles, such as 4-bromo-1-vinyl-1H-pyrazole, is the regioselective heterocyclization of chloro(bromo)vinyl ketones with N,N-dimethylhydrazine, which also results in the formation of N,N,N-trimethylhydrazinium halide as a byproduct .

Molecular Structure Analysis

The molecular structure of 4-bromo-1H-pyrazole has been characterized in the Cambridge Crystallographic Data Center (CCDC), and its structural data is compared with other halogenated pyrazoles . The crystal structure determination of these compounds reveals differences in hydrogen bonding motifs and catemer formation, which can influence the reactivity and physical properties of the compounds. The structural analysis is supported by experimental and theoretical spectroscopic data, including infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy .

Chemical Reactions Analysis

The bromination of 1-vinylpyrazoles, including 4-bromo-1-vinyl-1H-pyrazole, involves not only the addition of bromine to the vinyl group but also the substitution of the hydrogen atom in the 4 position of the pyrazole ring . This reaction pathway indicates the reactivity of the vinyl group and the influence of the bromine substituent on the overall chemistry of the compound. Additionally, the palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers can be used to synthesize aryl-substituted pyrazoles, demonstrating the versatility of brominated pyrazoles in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-vinyl-1H-pyrazole are influenced by its molecular structure. The presence of the bromine atom contributes to the compound's reactivity, as seen in the bromination reaction . The compound's spectroscopic data, including 1H NMR, 13C NMR, and IR, provide insights into its chemical environment and the electronic effects of the substituents . The analgesic and other biological activities of 4-bromo-1H-pyrazole derivatives also highlight the potential pharmaceutical applications of these compounds .

Scientific Research Applications

Bromination Process

The bromination of 1-vinylpyrazoles, including 4-bromo-1-vinyl-1H-pyrazole, involves a principal reaction pathway where bromine adds to the vinyl group's double bond. Additionally, there's a substitution at the 4 position of the pyrazole ring, and the resulting hydrogen bromide coordinates with pyrazoles in the reaction mixture. This process is significant in understanding the chemical behavior and synthesis methods for such compounds (Es’kova et al., 1978).

Structure and Tautomerism Studies

Studies on 4-bromo-1H-pyrazoles, including the 4-bromo-1-vinyl variant, have examined their tautomerism in solid state and solution. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used for these studies. The findings aid in understanding the molecular structure and behavior of these compounds, contributing to their potential applications in various scientific fields (Trofimenko et al., 2007).

Synthesis Methodology

A one-pot, three-component approach was developed for the synthesis of polyfunctional pyrazoles, including 4-bromo-1-vinyl-1H-pyrazole. This methodology allows for the construction of trisubstituted 1H-pyrazoles in a regioselective manner, tolerating a range of functionalities and proposing a potential mechanism for the reaction. Such advancements in synthesis methods expand the utility of these compounds in research and industrial applications (Zhang et al., 2013).

Palladium Complexes and Catalysis

Research on palladium(II) complexes involving 4-bromo-1H-pyrazoles has revealed their potential in forming nano-particles and catalyzing Suzuki-Miyaura coupling reactions. These findings demonstrate the utility of 4-bromo-1-vinyl-1H-pyrazole in the field of catalysis and nanoparticle synthesis, which could have applications in material science and chemical engineering (Sharma et al., 2013).

Copper-Catalyzed Synthesis

The copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, including derivatives of 4-bromo-1-vinyl-1H-pyrazole, showcases the compound's utility in producing various pyrazole derivatives under mild conditions. This process highlights its role in organic synthesis, particularly in creating compounds with potential pharmaceutical and chemical applications (Lu et al., 2019).

properties

IUPAC Name

4-bromo-1-ethenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFPSTHDQFDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542260
Record name 4-Bromo-1-ethenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-vinyl-1H-pyrazole

CAS RN

80308-80-1
Record name 4-Bromo-1-ethenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80308-80-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Keylor, A Gulati, SD Kattar… - Journal of medicinal …, 2021 - ACS Publications
… A solution of 4-bromo-1-vinyl-1H-pyrazole 27 (343 g, 1.9 mol) in THF (1 L) was then slowly added, and on complete addition, the solution was allowed to warm to RT. The resulting …
Number of citations: 21 pubs.acs.org

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